

An In-depth Technical Guide to 3-Bromocyclohexanone: Chemical Properties and Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromocyclohexanone*

Cat. No.: *B1628328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclohexanone is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both a reactive carbonyl group and a bromine atom at the β -position, it serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures, including those with pharmaceutical relevance. This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromocyclohexanone**, its reactivity profile, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

3-Bromocyclohexanone is a cyclic ketone with a bromine substituent at the 3-position.^{[1][2]} It typically presents as a colorless to pale yellow liquid.^[1] The molecule exists predominantly in a chair conformation to minimize steric strain.^[1] Due to the presence of a stereocenter at the carbon bearing the bromine atom, **3-Bromocyclohexanone** can exist as a racemic mixture of (R)- and (S)-enantiomers.^[1]

Table 1: Physical and Chemical Properties of **3-Bromocyclohexanone**

Property	Value	Citations
IUPAC Name	3-bromocyclohexan-1-one	[1] [2]
CAS Number	62784-60-5	[1] [2]
Molecular Formula	C ₆ H ₉ BrO	[1] [2]
Molecular Weight	177.04 g/mol	[1] [2]
Boiling Point	96-99 °C at 18 mmHg	[1]
Solubility	Good solubility in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water.	[1]
Monoisotopic Mass	175.98368 Da	[1] [2]

Note: A precise melting point and boiling point at standard pressure are not well-documented in publicly available literature.

Spectroscopic Characterization

While a comprehensive set of experimentally-derived spectra for **3-Bromocyclohexanone** is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton on the carbon bearing the bromine (C3-H) would likely appear as a multiplet in the downfield region.
- ¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 205-220 ppm.[\[3\]](#) The carbon attached to the bromine (C-Br) would appear further upfield. The remaining four methylene carbons would have distinct signals in the aliphatic region.
- Infrared (IR) Spectroscopy: A strong, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹.[\[4\]](#)

- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) and an $M+2$ peak of similar intensity, which is characteristic of a bromine-containing compound.[5] Common fragmentation patterns for cyclic ketones would also be anticipated.[6]

Reactivity Profile

The reactivity of **3-Bromocyclohexanone** is dictated by its two functional groups: the ketone and the alkyl bromide. This allows for a diverse range of chemical transformations.

Reactions at the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.

- Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 3-bromocyclohexanol, using common reducing agents like sodium borohydride ($NaBH_4$) or lithium aluminum hydride ($LiAlH_4$).[1][7]

Reactions at the C-Br Bond

The bromine atom is a good leaving group, making the C-Br bond susceptible to both substitution and elimination reactions.

- Nucleophilic Substitution: **3-Bromocyclohexanone** can undergo $S_{n}2$ reactions with a variety of nucleophiles to introduce new functional groups at the 3-position.[1]
- Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce an E2 elimination to form α,β - or β,γ -unsaturated ketones, such as cyclohex-2-en-1-one or cyclohex-3-en-1-one. The regioselectivity of the elimination is dependent on the base used and the reaction conditions.[8][9]

Synthesis of 3-Bromocyclohexanone

Several synthetic routes to **3-Bromocyclohexanone** have been reported, with the most common starting from cyclohexanone.

- Direct Bromination of Cyclohexanone: This method involves the reaction of cyclohexanone with bromine in a suitable solvent, often in the presence of an acid catalyst.[1]

- Enamine-Mediated Bromination: The reaction of cyclohexanone with a secondary amine (e.g., proline derivatives) forms an enamine intermediate, which can then be brominated under milder conditions.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for **3-Bromocyclohexanone** are not widely published. The following are representative procedures adapted from well-established methods for similar substrates.

Synthesis of 3-Bromocyclohexanone via Bromination of 2-Cyclohexen-1-one

This procedure is adapted from a general method for the hydrobromination of α,β -unsaturated ketones.

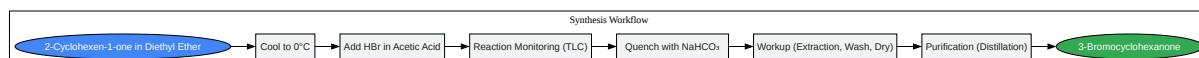
Materials:

- 2-Cyclohexen-1-one
- Hydrogen bromide (HBr) in acetic acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclohexen-1-one in diethyl ether and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of hydrogen bromide in acetic acid dropwise to the stirred solution.

- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield crude **3-bromocyclohexanone**.
- The product can be further purified by vacuum distillation.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Bromocyclohexanone**.

Reduction of 3-Bromocyclohexanone with Sodium Borohydride

This is a general procedure for the reduction of a ketone to a secondary alcohol.[\[7\]](#)[\[10\]](#)

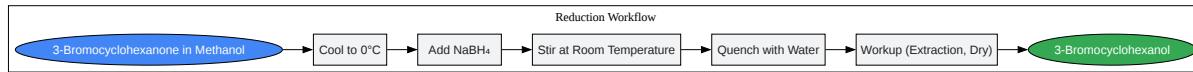
Materials:

- **3-Bromocyclohexanone**
- Methanol
- Sodium borohydride (NaBH₄)

- Water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve **3-bromocyclohexanone** in methanol in a round-bottom flask and cool the solution in an ice bath.
- In small portions, carefully add sodium borohydride to the stirred solution.
- After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates completion.
- Slowly add water to quench the reaction.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain crude 3-bromocyclohexanol.



[Click to download full resolution via product page](#)

Caption: General workflow for the reduction of **3-Bromocyclohexanone**.

Elimination Reaction of 3-Bromocyclohexanone

This procedure is a general method for an E2 elimination using a strong, bulky base.[\[9\]](#)

Materials:

- **3-Bromocyclohexanone**
- Potassium tert-butoxide
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide and anhydrous THF.
- Cool the suspension to 0 °C.
- Slowly add a solution of **3-bromocyclohexanone** in anhydrous THF to the stirred suspension.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
- Cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter and concentrate under reduced pressure to yield the crude product, which will be a mixture of cyclohexenone isomers.
- The products can be separated and purified by column chromatography.

Applications in Drug Discovery and Development

3-Bromocyclohexanone is not typically a biologically active molecule itself. Instead, its value lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.^[1] The ability to introduce various functional groups through nucleophilic substitution at the C3 position, coupled with the reactivity of the ketone, allows for the generation of diverse molecular scaffolds for screening in drug discovery programs.

Derivatives of cyclohexanone have been investigated for a range of biological activities.^{[11][12]}
^[13]

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that **3-Bromocyclohexanone** is directly involved in specific biological signaling pathways. Its utility in the context of drug development is as a synthetic intermediate rather than an active pharmacological agent.

Conclusion

3-Bromocyclohexanone is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, making it a useful starting material for the construction of complex cyclic molecules. While detailed experimental and spectroscopic data are not extensively documented, established chemical principles and analogous compound data provide a solid foundation for its use in research and development. This guide serves as a comprehensive resource for scientists and researchers looking to leverage the synthetic potential of **3-Bromocyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs...) [ecampusontario.pressbooks.pub]
- 11. Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromocyclohexanone: Chemical Properties and Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1628328#3-bromocyclohexanone-chemical-properties-and-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com